

# 5-Methoxy-3-methylpicolinic acid solubility and stability data

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 5-Methoxy-3-methylpicolinic acid

CAS No.: 1256789-42-0

Cat. No.: B1428458

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An In-Depth Technical Guide to the Physicochemical Characteristics of **5-Methoxy-3-methylpicolinic Acid**: Solubility and Stability

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of **5-Methoxy-3-methylpicolinic acid** (CAS No. 1256789-42-0), a substituted pyridine carboxylic acid derivative of interest in pharmaceutical and chemical research. While specific experimental data for this compound is not extensively published, this document synthesizes foundational chemical principles, data from the parent compound picolinic acid, and established pharmaceutical testing methodologies to provide a robust framework for researchers, scientists, and drug development professionals.

## Introduction to 5-Methoxy-3-methylpicolinic acid

**5-Methoxy-3-methylpicolinic acid** is a heterocyclic aromatic compound with the molecular formula  $C_8H_9NO_3$  and a molecular weight of 167.16 g/mol .<sup>[1]</sup><sup>[2]</sup> Its structure, featuring a carboxylic acid group, a methoxy group, and a methyl group on the pyridine ring, dictates its physicochemical properties and potential applications. Understanding its solubility and stability

is paramount for its effective use in research and development, particularly in areas such as formulation development, process chemistry, and regulatory submissions.

Table 1: Physicochemical Properties of **5-Methoxy-3-methylpicolinic acid**

Property	Value	Source(s)
CAS Number	1256789-42-0	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	[1][4]
Molecular Weight	167.16	[1][4]
Purity (Typical)	≥95%	[1][3][4]
Storage	4°C	[1]

## Solubility Profile: Theoretical Considerations and Experimental Design

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. While explicit solubility data for **5-Methoxy-3-methylpicolinic acid** is not widely available in peer-reviewed literature, we can infer its likely behavior based on the well-characterized parent compound, picolinic acid, and the influence of its substituents.

### Surrogate Data: Solubility of Picolinic Acid

Picolinic acid (2-pyridinecarboxylic acid) serves as an excellent structural surrogate. Recent studies have thoroughly characterized its solubility in various polar solvents.[5][6][7] Picolinic acid is very soluble in water, less so in ethanol, and sparingly soluble in acetonitrile.[5][7] This trend is a function of the compound's ability to act as both a hydrogen bond donor (from the carboxylic acid proton) and acceptor (via the pyridine nitrogen and carbonyl oxygen), facilitating strong interactions with protic solvents like water and ethanol.

Table 2: Experimental Solubility of Picolinic Acid (Surrogate Data) at Approximately 293 K (20 °C)

Solvent	Solubility (g/kg of solvent)	Reference(s)
Water	~862.5	[5][6][7]
Ethanol	~57.1	[5][6][7]
Acetonitrile	~17.0	[5][6][7]

## Predicted Influence of Substituents on Solubility

The addition of a methyl and a methoxy group to the picolinic acid scaffold is expected to modify its solubility profile:

- **3-Methyl Group:** The nonpolar methyl group will likely increase the lipophilicity of the molecule. This is predicted to decrease its solubility in highly polar solvents like water.
- **5-Methoxy Group:** The methoxy group has a dual character. While the methyl portion is lipophilic, the oxygen atom can act as a hydrogen bond acceptor. This may slightly enhance interactions with protic solvents, but the overall effect will be a balance between increased molecular size and this hydrogen bonding potential.

Given these substitutions, it is reasonable to hypothesize that **5-Methoxy-3-methylpicolinic acid** will exhibit lower aqueous solubility than the parent picolinic acid.

## Experimental Protocol for Solubility Determination (Gravimetric Method)

To generate empirical data, a robust and straightforward method is the isothermal gravimetric method, as described for picolinic acid.[7][8] This method establishes the equilibrium solubility of a compound in a given solvent at a controlled temperature.

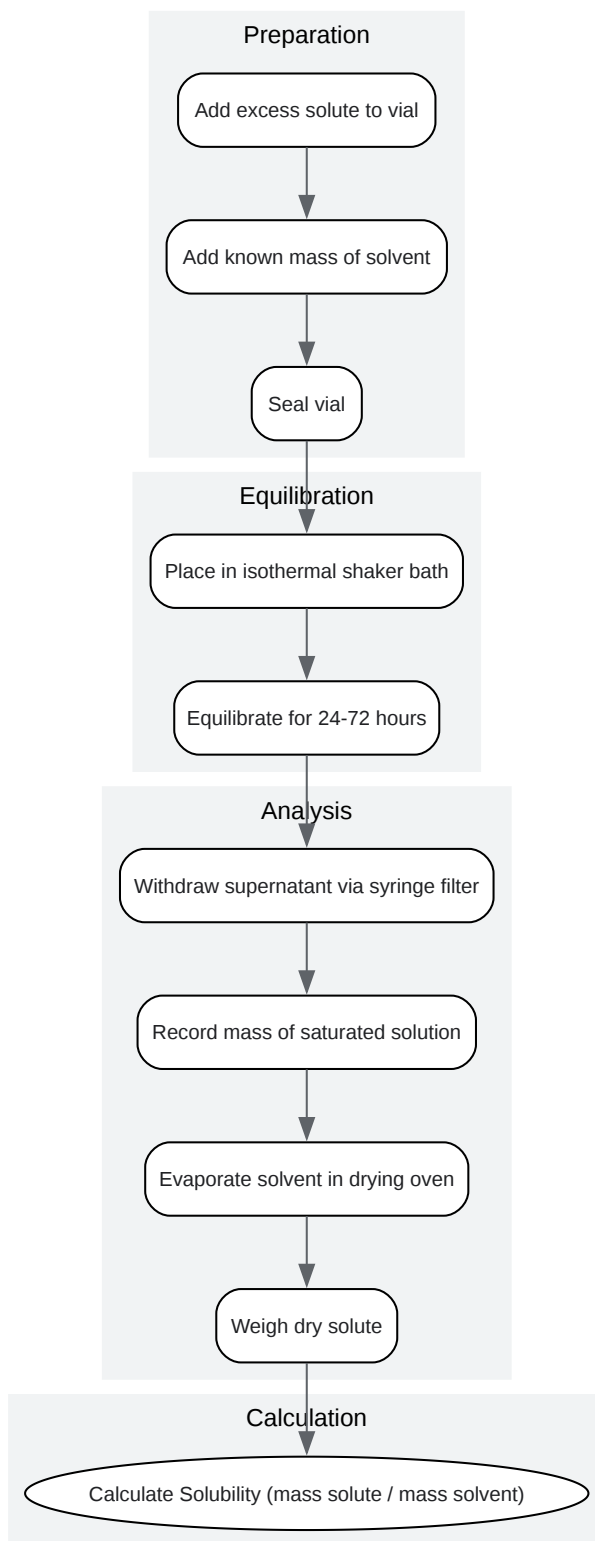
Step-by-Step Protocol:

- **Preparation of Saturated Solutions:**
  - Add an excess amount of **5-Methoxy-3-methylpicolinic acid** to a series of vials. The presence of solid material at the end of the equilibration period is crucial.

- Add a known mass of the desired solvent (e.g., water, ethanol, acetonitrile, or relevant buffer systems) to each vial.
- Seal the vials securely to prevent solvent evaporation.
- Equilibration:
  - Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
  - Allow the slurries to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated. The system reaches equilibrium when the concentration of the solute in the solution remains constant over time.
- Sample Collection and Analysis:
  - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
  - Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved solids.
  - Dispense the filtered solution into a pre-weighed vial and record the total mass.
- Solvent Evaporation and Mass Determination:
  - Evaporate the solvent from the vial containing the filtered solution. This can be achieved in a drying oven at a temperature that is high enough to remove the solvent but low enough to not cause degradation of the compound.
  - Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature.
  - Weigh the vial containing the dry solute.
- Calculation:

- The solubility (S) is calculated as the mass of the dissolved solid divided by the mass of the solvent used.

## Workflow for Gravimetric Solubility Determination



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Caption: Gravimetric method for solubility determination.

## Stability Profile: Forced Degradation and Method Development

Stability testing is a cornerstone of pharmaceutical development, ensuring that a drug substance maintains its quality, safety, and efficacy over time.[9] Forced degradation (or stress testing) is a critical component of this process, designed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10][11]

### Potential Degradation Pathways

As a carboxylic acid, **5-Methoxy-3-methylpicolinic acid** is susceptible to specific degradation pathways:

- **Esterification:** In the presence of alcohols (often found in formulation excipients like PEG or glycerin), the carboxylic acid can undergo esterification, particularly under acidic conditions or at elevated temperatures. This forms a corresponding ester degradant.
- **Decarboxylation:** While generally requiring high heat, decarboxylation (loss of CO<sub>2</sub>) is a potential thermal degradation route for some carboxylic acids.
- **Oxidation:** The pyridine ring and its substituents may be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
- **Hydrolysis:** While the primary functional groups are generally stable to hydrolysis, impurities or complex formulations could introduce hydrolytically labile species.
- **Photodegradation:** Aromatic systems like the pyridine ring can be susceptible to degradation upon exposure to UV or visible light.

### Protocol for a Forced Degradation Study

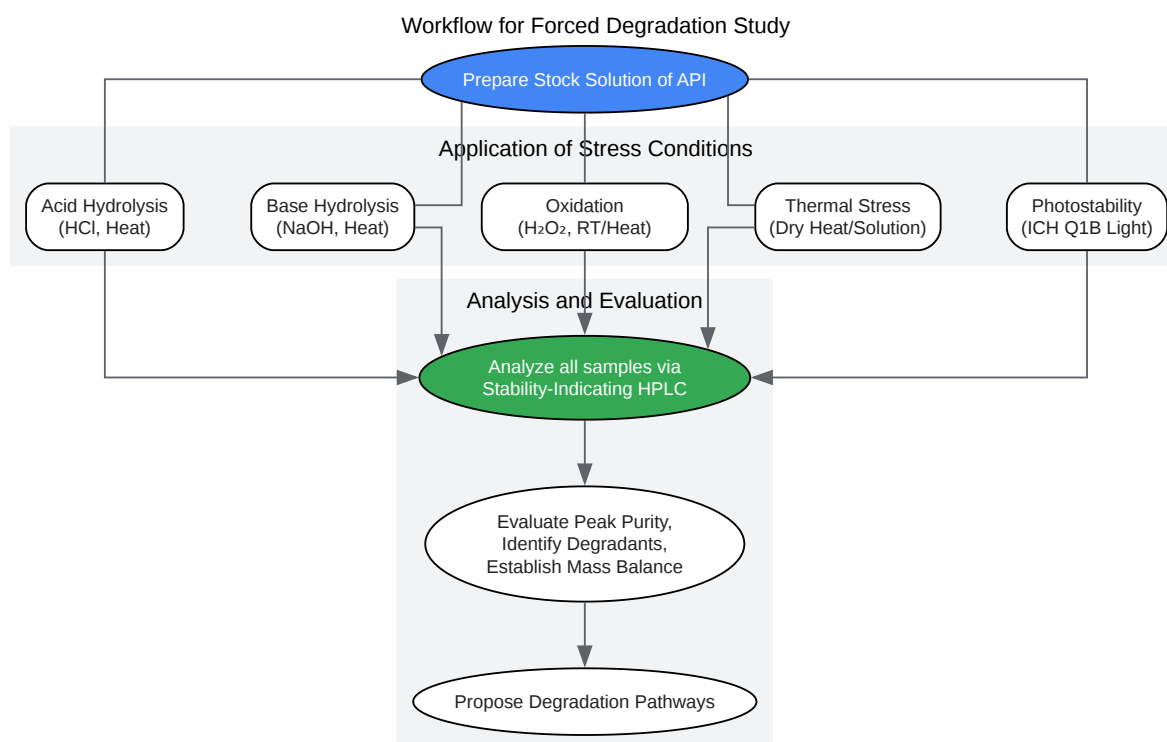
A comprehensive forced degradation study should be conducted according to ICH guidelines (specifically Q1A and Q1B) to assess the intrinsic stability of **5-Methoxy-3-methylpicolinic**

**acid.**<sup>[10]</sup> The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting impurities.<sup>[12]</sup>

#### Step-by-Step Protocol:

- Stock Solution Preparation: Prepare a solution of **5-Methoxy-3-methylpicolinic acid** in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).<sup>[12]</sup>
- Stress Conditions:
  - Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat the mixture (e.g., at 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).<sup>[12]</sup> Neutralize the sample with NaOH before analysis.
  - Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Treat under the same temperature and time conditions as acid hydrolysis. Neutralize the sample with HCl before analysis.
  - Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H<sub>2</sub>O<sub>2</sub>). Keep the mixture at room temperature or slightly elevated temperature for a defined period.
  - Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-105°C) for several days. Also, heat the stock solution under reflux.
  - Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.<sup>[10]</sup> A control sample should be protected from light.
- Sample Analysis:
  - All stressed samples, along with an unstressed control, should be analyzed by a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or Mass Spectrometric (MS) detection.<sup>[13]</sup>  
<sup>[14]</sup>

- The method must be capable of separating the intact parent compound from all process impurities and degradation products. Peak purity analysis (e.g., using a Diode-Array Detector) is essential to ensure co-elution is not occurring.



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Caption: Forced degradation experimental workflow.

## Conclusion

While direct, published experimental data on the solubility and stability of **5-Methoxy-3-methylpicolinic acid** is limited, a robust scientific framework exists for its characterization. By leveraging surrogate data from the parent picolinic acid molecule, it is predicted that the title

compound will exhibit moderate to low solubility in polar solvents. Its stability profile will be dictated by its carboxylic acid functionality, with esterification and oxidation being probable degradation routes. The experimental protocols detailed in this guide provide a clear and scientifically rigorous path for researchers to determine the precise solubility and stability-indicating profile of **5-Methoxy-3-methylpicolinic acid**, thereby enabling its confident application in drug development and chemical research.

## References

- MOLBASE. **5-methoxy-3-methylpicolinic acid** | 1256789-42-0. [\[Link\]](#)
- Chemsrc. **5-METHOXY-3-METHYLPICOLINIC ACID** | CAS#:1256789-42-0. [\[Link\]](#)
- Apolinário, A. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. *Crystals*, 13(3), 392. [\[Link\]](#)
- SciSpace. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023). [\[Link\]](#)
- ResearchGate. (PDF) Solubility and Crystallization Studies of Picolinic Acid. [\[Link\]](#)
- ChemicalAid. Picolinic acid. [\[Link\]](#)
- Patel, M. K., et al. (1992). Factors affecting the chemical stability of carboxylic acid drugs in Enhanced Solubility System (ESS) Softgel Formulations Based. *Drug Development and Industrial Pharmacy*. [\[Link\]](#)
- Singh, R., & Kumar, R. (2016). Forced degradation studies. *Journal of Analytical & Pharmaceutical Research*, 3(6), 387-390. [\[Link\]](#)
- MDPI. Biodegradation of Picolinic Acid by *Rhodococcus* sp. PA18. [\[Link\]](#)
- Sterling Pharma Solutions. A practical guide to forced degradation and stability studies for drug substances. [\[Link\]](#)
- Smo Chemical. **5-Methoxy-3-methylpicolinic acid**. [\[Link\]](#)
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. *Journal of Applied Pharmaceutical Science*, 2(3), 129-138. [\[Link\]](#)

- Patsnap. Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. [\[Link\]](#)
- Singh, S., & Kumar, R. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [\[Link\]](#)
- Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. [\[Link\]](#)
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [\[Link\]](#)
- Royal Society of Chemistry. Analytical Methods. [\[Link\]](#)
- NIH. Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. [\[Link\]](#)
- Royal Society of Chemistry. Analytical Methods. [\[Link\]](#)
- European Medicines Agency. Stability Testing of Biotechnological/Biological Products. [\[Link\]](#)
- MDPI. Analytical Techniques in Pharmaceutical and Biomedical Analysis. [\[Link\]](#)

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## Sources

- [1. chemscene.com \[chemscene.com\]](https://chemscene.com)
- [2. m.molbase.com \[m.molbase.com\]](https://m.molbase.com)
- [3. 5-METHOXY-3-METHYLPICOLINIC ACID | CAS#:1256789-42-0 | Chemsrsrc \[chemsrc.com\]](https://chemsrc.com)
- [4. 1256789-42-0 | 5-Methoxy-3-methylpicolinic acid - Molddb \[molddb.com\]](https://moldb.com)
- [5. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [6. \(PDF\) Solubility and Crystallization Studies of Picolinic Acid \(2023\) | Diogo Baptista | 1 Citations \[scispace.com\]](https://scispace.com)

- [7. researchgate.net \[researchgate.net\]](#)
- [8. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [9. japsonline.com \[japsonline.com\]](#)
- [10. medcraveonline.com \[medcraveonline.com\]](#)
- [11. Development of forced degradation and stability indicating studies of drugs—A review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline \[pharmaguideline.com\]](#)
- [13. bocsci.com \[bocsci.com\]](#)
- [14. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- To cite this document: BenchChem. [5-Methoxy-3-methylpicolinic acid solubility and stability data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1428458/docs#5-methoxy-3-methylpicolinic-acid-solubility-and-stability-data\]](https://www.benchchem.com/product/b1428458/docs#5-methoxy-3-methylpicolinic-acid-solubility-and-stability-data)

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